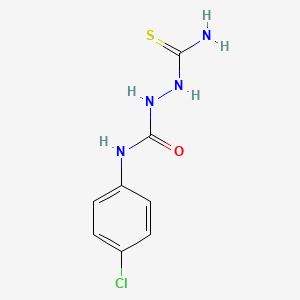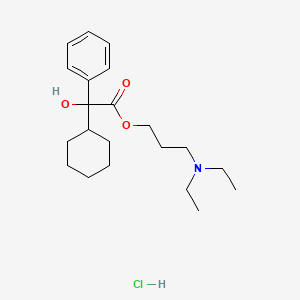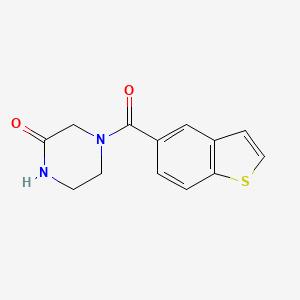![molecular formula C15H13BrN2O B4883825 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule is a member of the pyridinylaminopropenone family and has been shown to have promising effects on various biological pathways.
科学的研究の応用
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects on various biological pathways, including inflammation, cancer, and neurological disorders. 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been identified as a potent inhibitor of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been shown to reduce inflammation in various disease models, including rheumatoid arthritis and inflammatory bowel disease.
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has also been shown to have potential anti-cancer effects. It has been identified as a selective inhibitor of the protein kinase CK2, which plays a critical role in the regulation of cell growth and survival. Inhibition of CK2 by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been shown to induce apoptosis in cancer cells and reduce tumor growth in various preclinical models.
作用機序
The mechanism of action of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one involves the inhibition of specific biological pathways. As mentioned earlier, 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one is a potent inhibitor of NF-κB and CK2. Inhibition of NF-κB by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one reduces the transcription of pro-inflammatory genes, leading to a reduction in inflammation. Inhibition of CK2 by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one induces apoptosis in cancer cells and reduces tumor growth.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. Inhibition of NF-κB by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Inhibition of CK2 by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one induces apoptosis in cancer cells and reduces tumor growth. 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has also been shown to have potential neuroprotective effects. It has been identified as a selective inhibitor of the protein kinase DYRK1A, which plays a critical role in the regulation of neuronal development and function.
実験室実験の利点と制限
The advantages of using 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its potent inhibitory effects on specific biological pathways, its selectivity for specific targets, and its potential therapeutic applications. The limitations of using 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects.
将来の方向性
There are several future directions for research on 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one. One potential direction is the development of more potent and selective inhibitors of specific biological pathways, such as NF-κB and CK2. Another potential direction is the investigation of the potential therapeutic applications of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in various disease models, including cancer, inflammation, and neurological disorders. Additionally, the potential off-target effects of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one should be further investigated to ensure its safety and efficacy in clinical settings.
Conclusion
In conclusion, 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one, or 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects on various biological pathways, including inflammation, cancer, and neurological disorders. The synthesis method of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one involves the reaction of 4-bromoacetophenone and 2-amino-6-methylpyridine in the presence of a base such as potassium carbonate. The mechanism of action of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one involves the inhibition of specific biological pathways, including NF-κB and CK2. The advantages of using 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its potent inhibitory effects on specific biological pathways, its selectivity for specific targets, and its potential therapeutic applications. The limitations of using 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects. There are several future directions for research on 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one, including the development of more potent and selective inhibitors, investigation of its potential therapeutic applications, and further investigation of its potential off-target effects.
合成法
The synthesis of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one involves the reaction of 4-bromoacetophenone and 2-amino-6-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.
特性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-3-2-4-15(18-11)17-10-9-14(19)12-5-7-13(16)8-6-12/h2-10H,1H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPXFVKFBHULDH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Bromophenyl)-3-[(6-methylpyridin-2-YL)amino]prop-2-EN-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)

![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)
![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4883826.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4883847.png)